2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and unique chemical structure.
Preparation Methods
The synthesis of 2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-ethoxybenzoyl chloride with 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents.
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar thiophene-based structures but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-2-24-14-10-7-6-8-12(14)18(23)21-19-16(17(20)22)13-9-4-3-5-11-15(13)25-19/h6-8,10H,2-5,9,11H2,1H3,(H2,20,22)(H,21,23) |
InChI Key |
LKVSLWONFJMCDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Origin of Product |
United States |
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